N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide
Description
N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]benzamide is a thiazole-based benzamide derivative characterized by a 3,4-dichlorophenyl-substituted thiazole core linked to a benzamide group. Thiazole derivatives are pharmacologically significant due to their diverse biological activities, including anti-inflammatory, analgesic, and antipyretic properties .
Properties
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2OS/c17-12-7-6-11(8-13(12)18)14-9-22-16(19-14)20-15(21)10-4-2-1-3-5-10/h1-9H,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJZDJGBTHOGKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 3,4-dichloroaniline with 2-bromo-1,3-thiazole in the presence of a base, followed by the acylation of the resulting intermediate with benzoyl chloride . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound has shown promise in studies related to antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs, their substituents, synthesis yields (where available), and implications:
Biological Activity
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's synthesis, biological mechanisms, and its potential therapeutic applications based on recent studies.
Chemical Structure and Synthesis
This compound is characterized by its unique thiazole ring fused with a dichlorophenyl group. The synthesis typically involves the reaction of 3,4-dichloroaniline with 2-bromo-1,3-thiazole in the presence of a base, followed by acylation with benzoyl chloride. The molecular formula is , and it has a molar mass of approximately 389.3 g/mol .
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains. For instance:
- E. coli : The compound demonstrated notable antibacterial effects.
- Staphylococcus aureus : Similar efficacy was observed against this Gram-positive bacterium.
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. The compound has shown promise in inhibiting cancer cell proliferation through several mechanisms:
- Inhibition of Kinases : It targets specific kinases involved in cancer progression, disrupting signaling pathways essential for tumor growth.
- Cytotoxicity : Studies report that the compound exhibits cytotoxic effects on various cancer cell lines, including those resistant to traditional therapies. For example, it demonstrated IC50 values comparable to established chemotherapeutic agents like doxorubicin in certain assays .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes critical for cell survival and proliferation in both microbial and cancer cells.
- Cell Cycle Arrest : It induces cell cycle arrest at various phases, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death .
Case Studies and Research Findings
Recent studies have further elucidated the biological activity of this compound:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against E. coli and S. aureus; potential for new antibiotic development |
| Anticancer Efficacy | Significant cytotoxicity against multiple cancer cell lines; IC50 values near doxorubicin |
| Mechanistic Insights | Induces apoptosis via ROS generation; inhibits key signaling pathways |
Q & A
Q. What are the standard synthetic routes for N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide?
- Methodological Answer : The compound is typically synthesized via a two-step approach:
Thiazole Ring Formation : Reacting 3,4-dichlorophenyl-substituted thiourea derivatives with α-haloketones or α-bromoacetophenones under reflux conditions in ethanol or acetonitrile.
Amide Coupling : The thiazol-2-amine intermediate is coupled with benzoyl chloride derivatives in pyridine or DMF, often using catalytic triethylamine to facilitate nucleophilic acyl substitution.
Key parameters include solvent choice (e.g., pyridine for improved solubility of intermediates) and reaction time (4–12 hours for reflux steps). Purification involves column chromatography or recrystallization from methanol/water mixtures .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : H and C NMR confirm proton environments and carbon frameworks, with characteristic shifts for the thiazole ring (δ 7.2–8.1 ppm for aromatic protons) and amide carbonyl (δ ~165 ppm).
- X-ray Crystallography : Single-crystal analysis reveals intermolecular interactions (e.g., N–H⋯N hydrogen bonds forming centrosymmetric dimers) and molecular packing. For example, the thiazole and benzamide moieties exhibit coplanarity, critical for stability and bioactivity .
Q. What initial biological activities have been reported for this compound?
- Methodological Answer : Preliminary studies suggest activity against anaerobic pathogens via pyruvate:ferredoxin oxidoreductase (PFOR) inhibition, analogous to nitazoxanide derivatives. Assays include:
- Enzyme Inhibition : Measuring IC values using recombinant PFOR in anaerobic conditions.
- Antimicrobial Susceptibility Testing : Broth microdilution (MIC determination) against Clostridium spp. and Helicobacter pylori .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Solvent Optimization : Replace ethanol with DMF to enhance intermediate solubility, reducing side-product formation.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate thiazole cyclization.
- Chromatography : Use gradient elution (hexane/ethyl acetate) for better separation of polar byproducts.
- Crystallization Control : Adjust methanol/water ratios to obtain larger, higher-quality crystals for structural studies .
Q. How can contradictions in biological activity data between studies be resolved?
- Methodological Answer : Contradictions may arise from variations in:
- Assay Conditions : Standardize oxygen levels (critical for PFOR activity) using anaerobic chambers.
- Compound Purity : Validate via HPLC (e.g., C18 column, acetonitrile/water mobile phase) to rule out impurity interference.
- Structural Analogues : Compare activity of halogen-substituted variants (e.g., 4-fluoro vs. 4-chloro derivatives) to identify pharmacophore requirements .
Q. What role do intermolecular interactions play in the compound’s stability and bioavailability?
- Methodological Answer :
- Hydrogen Bonding : N–H⋯N interactions (2.8–3.0 Å) stabilize crystal packing, reducing hygroscopicity.
- Lipophilicity : The 3,4-dichlorophenyl group enhances membrane permeability (logP ~3.5 predicted via HPLC), but excessive hydrophobicity may limit solubility.
- Salt Formation : Explore hydrochloride salts to improve aqueous solubility without disrupting the thiazole core .
Q. How do substituent modifications influence the compound’s pharmacological profile?
- Methodological Answer :
- Electron-Withdrawing Groups : Trifluoromethyl substitutions (e.g., at the benzamide para position) increase metabolic stability by resisting cytochrome P450 oxidation.
- Halogen Effects : 3,4-Dichloro vs. 4-fluoro analogues show divergent MICs due to steric and electronic effects on enzyme binding.
- Bioisosteric Replacement : Replace the thiazole ring with oxadiazole to assess impact on target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
